![molecular formula C12H20O B13243256 3-Methyl-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13243256.png)
3-Methyl-7-oxaspiro[5.6]dodec-9-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-7-oxaspiro[5.6]dodec-9-ene is a chemical compound with the molecular formula C12H20O. It is characterized by a spirocyclic structure, which includes a seven-membered oxaspiro ring fused to a six-membered carbocyclic ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-oxaspiro[5.6]dodec-9-ene typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the reaction of a suitable precursor with a reagent that promotes ring closure. For example, the precursor might be a linear or cyclic compound containing functional groups that can react to form the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (such as temperature and pressure), and purification techniques like distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-7-oxaspiro[5.6]dodec-9-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The spirocyclic structure allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Methyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mécanisme D'action
The mechanism by which 3-Methyl-7-oxaspiro[5.6]dodec-9-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The spirocyclic structure can affect the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-7-oxaspiro[5.6]dodec-9-ene: This compound has a similar spirocyclic structure but with additional methyl groups, which can influence its chemical properties and reactivity.
7-Oxaspiro[5.6]dodec-9-ene: Lacks the methyl group at the 3-position, which can affect its stability and reactivity.
Uniqueness
3-Methyl-7-oxaspiro[56]dodec-9-ene is unique due to its specific substitution pattern and spirocyclic structure
Propriétés
Formule moléculaire |
C12H20O |
|---|---|
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
3-methyl-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C12H20O/c1-11-5-8-12(9-6-11)7-3-2-4-10-13-12/h2,4,11H,3,5-10H2,1H3 |
Clé InChI |
ROSKMFOQCINNRM-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CCC=CCO2)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





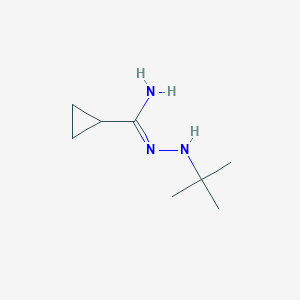
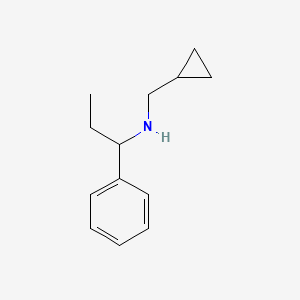
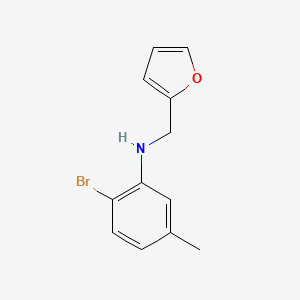
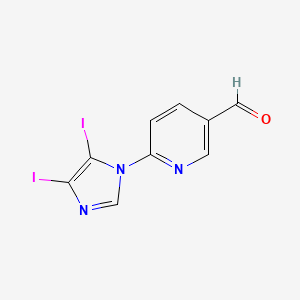
![2-[6-(Propan-2-yl)thieno[2,3-d]pyrimidin-4-yl]acetic acid](/img/structure/B13243245.png)
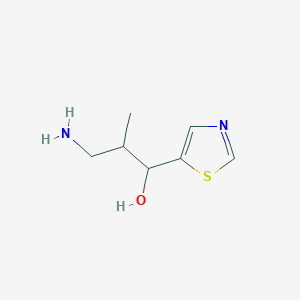
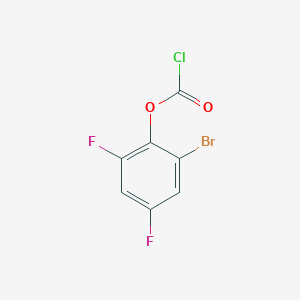
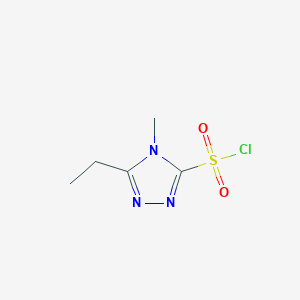
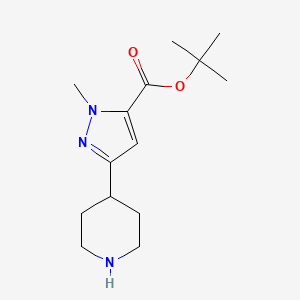
![1-{2-amino-1-[1-(2-methylpropyl)-1H-pyrazol-5-yl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13243285.png)

